molecular formula C6H5N3OS B2918028 5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one CAS No. 2413875-49-5

5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B2918028
CAS No.: 2413875-49-5
M. Wt: 167.19
InChI Key: OQEGNWWCQNGYQA-UHFFFAOYSA-N
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Description

5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and diverse biological activities. This compound is part of the thiazolopyrimidine family, which is known for its wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves the cyclization of 2-aminothiazoles with appropriate electrophilic reagents. One common method is the reaction of 2-aminothiazoles with α-bromo ketones under basic conditions, leading to the formation of the thiazolopyrimidine ring . Another approach involves the use of fluorinated alkynoates in a transition-metal-free one-pot reaction, which offers good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, reduced amino derivatives, and various substituted thiazolopyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5-amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-4-3-5(10)8-6-9(4)1-2-11-6/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEGNWWCQNGYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=O)C=C(N21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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